molecular formula C21H22N4O2 B1656943 Disperse Yellow 49 CAS No. 54824-37-2

Disperse Yellow 49

Cat. No.: B1656943
CAS No.: 54824-37-2
M. Wt: 362.4
InChI Key: YSOHRODHDJYIPG-UHFFFAOYSA-N
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Description

Disperse Yellow 49 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and their ability to disperse evenly in hydrophobic fibers. This compound is known for its vibrant yellow color and is widely used in the textile industry.

Safety and Hazards

While specific safety and hazard information for Disperse Yellow 49 is not provided in the search results, general safety measures for handling dyes include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Yellow 49 is typically synthesized through azo coupling reactions. The process involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a coupling component under controlled temperature and pH conditions. The resulting dye is then purified and formulated into a fine powder or paste for use in dyeing processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The dye can also be reduced under certain conditions, resulting in the cleavage of the azo bond and the formation of aromatic amines.

    Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Substitution reactions typically require the presence of catalysts or specific reagents to facilitate the replacement of functional groups.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the original dye molecule.

    Reduction Products: Aromatic amines resulting from the cleavage of the azo bond.

    Substitution Products: Modified dye molecules with different functional groups.

Scientific Research Applications

Disperse Yellow 49 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of azo dye chemistry and reactions.

    Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.

    Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and coatings.

Comparison with Similar Compounds

  • Disperse Yellow 23
  • Disperse Yellow 39
  • Disperse Yellow 211

Disperse Yellow 49 stands out due to its specific molecular structure and the resulting dyeing characteristics, making it a valuable dye in various industrial and research applications.

Properties

IUPAC Name

2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOHRODHDJYIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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